molecular formula C11H9N3O3 B14369904 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- CAS No. 91916-23-3

1,2,3-Benzenetriol, 4-(2-pyridinylazo)-

Cat. No.: B14369904
CAS No.: 91916-23-3
M. Wt: 231.21 g/mol
InChI Key: FKUQMVUNPWIKOL-UHFFFAOYSA-N
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Description

1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is a specialized azo dye compound designed for research applications. Azo compounds, characterized by their -N=N- azo bridge, are widely recognized as chromophores. This specific molecule integrates a pyrogallol (1,2,3-benzenetriol) moiety with a pyridinylazo group, suggesting potential for use in colorimetric sensing and analytical chemistry. Its structure implies utility as a reagent for the detection and quantification of metal ions or other analytes in solution, where it may act as a complexing ligand resulting in a visible color change. Researchers can leverage this property in the development of novel chemical sensors and assays. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91916-23-3

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(pyridin-2-yldiazenyl)benzene-1,2,3-triol

InChI

InChI=1S/C11H9N3O3/c15-8-5-4-7(10(16)11(8)17)13-14-9-3-1-2-6-12-9/h1-6,15-17H

InChI Key

FKUQMVUNPWIKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1,2,3 Benzenetriol, 4 2 Pyridinylazo

Established Synthetic Pathways for 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-

The primary and most established method for synthesizing pyridylazo compounds, including 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, is through a diazotization-coupling reaction. nih.goviipseries.org This two-step process is a cornerstone of industrial organic chemistry for producing azo dyes. nih.gov

Step 1: Diazotization of 2-Aminopyridine

The synthesis begins with the diazotization of a primary aromatic amine, in this case, 2-aminopyridine. nih.govnih.gov This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is performed at low temperatures, generally between 0–5 °C, to ensure the stability of the resulting diazonium salt. nih.govresearchgate.net The low temperature is crucial because diazonium salts are often unstable and can be explosive when isolated in a dry state. nih.gov

The reaction mechanism involves the nitrosation of the primary amine to form a diazonium salt, a highly reactive intermediate. organic-chemistry.org The resulting pyridine-2-diazonium ion is a potent electrophile, ready for the subsequent coupling reaction. rsc.org

Step 2: Azo Coupling with 1,2,3-Benzenetriol (Pyrogallol)

The second step is the azo coupling, where the pyridine-2-diazonium salt reacts with an electron-rich coupling component. nih.gov For the target compound, this component is 1,2,3-Benzenetriol, commonly known as pyrogallol (B1678534). semanticscholar.orgwikipedia.orgnmppdb.com.ng Pyrogallol is a highly activated aromatic ring due to its three hydroxyl (-OH) groups, which are strong activating groups in electrophilic aromatic substitution. wikipedia.org

The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich pyrogallol ring. nih.gov The reaction is typically carried out in a basic or alkaline medium. semanticscholar.org The alkaline conditions deprotonate the hydroxyl groups of the pyrogallol, increasing its electron density and making it more susceptible to electrophilic attack by the diazonium cation. This leads to the formation of the stable azo bond (–N=N–) at the 4-position of the pyrogallol ring, yielding the final product, 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-.

A generalized reaction scheme is presented below:

StepReactantsReagents & ConditionsIntermediate/Product
1. Diazotization 2-AminopyridineNaNO₂, HCl (aq)Pyridine-2-diazonium chloride
0–5 °C
2. Azo Coupling Pyridine-2-diazonium chloride + 1,2,3-BenzenetriolAlkaline solution (e.g., NaOH)1,2,3-Benzenetriol, 4-(2-pyridinylazo)-

Strategies for Structural Derivatization and Analogue Synthesis

The structural framework of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- offers multiple sites for chemical modification to create a library of analogues with tailored properties. Derivatization can be targeted at either the pyridinyl or the benzenetriol ring.

Modifications on the Pyridine (B92270) Ring: Analogues can be synthesized by starting with substituted 2-aminopyridines. Introducing functional groups such as halogens (e.g., bromo), alkyls, or other substituents onto the pyridine ring before the diazotization step will result in a final compound with modified electronic and steric properties. najah.edu For example, using 2-amino-5-bromopyridine (B118841) would yield a bromo-substituted analogue. These modifications can influence the compound's coordination chemistry and spectrophotometric characteristics. najah.edu

Modifications on the Benzenetriol Ring: The pyrogallol moiety can also be modified. One common strategy is to use substituted benzenetriols in the coupling step. Another approach is post-synthesis derivatization of the hydroxyl groups.

Alkylation/Acylation: The hydroxyl groups on the benzenetriol ring are reactive and can be targeted for alkylation or acylation. libretexts.org These reactions typically involve treating the compound with alkyl halides or acid chlorides to form ether or ester derivatives, respectively. This can alter the compound's solubility and coordinating ability.

Mannich Reaction: The activated pyrogallol ring is susceptible to reactions like the Mannich reaction, which introduces aminomethyl substituents. For instance, reacting pyrogallol with formaldehyde (B43269) and a secondary amine (like thiomorpholine) yields substituted products. mdpi.com A similar strategy could be applied to 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- to add further functional groups, assuming the azo group remains stable under the reaction conditions.

The synthesis of various analogues allows for the fine-tuning of the molecule's properties for specific applications, such as its use as a chromogenic agent for metal ion detection. najah.edu

Derivatization StrategyTarget SitePotential ReagentsResulting Analogue Type
Pre-synthesis Modification Pyridine RingSubstituted 2-aminopyridinesPyridyl-substituted analogues
Post-synthesis Alkylation Benzenetriol -OH groupsAlkyl halides (e.g., CH₃I)O-alkylated ethers
Post-synthesis Acylation Benzenetriol -OH groupsAcid chlorides (e.g., CH₃COCl)O-acylated esters
Post-synthesis Mannich Reaction Benzenetriol RingFormaldehyde, Secondary AmineAminomethylated derivatives

Impact of Synthetic Route on Compound Reactivity and Ligand Behavior

The synthetic pathway and the purity of the final product can significantly influence the reactivity and ligand behavior of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-.

Purity and Side Products: The diazotization-coupling reaction, while generally efficient, can lead to side products if not carefully controlled. nih.gov For instance, improper temperature control during diazotization can cause the diazonium salt to decompose, potentially forming pyridin-2-ol. rsc.org The pH of the coupling reaction is also critical; if it is not sufficiently alkaline, the coupling efficiency may decrease. The presence of unreacted starting materials or side products can interfere with the compound's intended function, particularly in sensitive applications like trace metal analysis where it acts as a chelating agent.

Isomerism and Regioselectivity: The position of the azo coupling onto the pyrogallol ring is directed by the powerful activating effect of the three hydroxyl groups. While coupling is expected at the 4-position due to steric and electronic factors, different synthetic conditions (e.g., pH, solvent) could potentially lead to the formation of other isomers, albeit likely in minor quantities. The specific isomer obtained will have a distinct three-dimensional structure and electron distribution, which directly impacts its behavior as a ligand.

Ligand Behavior: 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- acts as a multidentate ligand, capable of coordinating with metal ions through the pyridine nitrogen, one of the azo nitrogen atoms, and the oxygen atoms of the hydroxyl groups. najah.edu This chelating ability is central to its application as an analytical reagent. najah.edu

Protonation State: The synthetic and purification process determines the final protonation state of the molecule. The presence of residual acid or base can affect which of the nitrogen or oxygen atoms are protonated, thereby influencing which sites are available for metal coordination.

Conformation: The planarity and conformation of the molecule can be influenced by the crystallization conditions used during purification. The specific solid-state packing can affect how readily the molecule dissolves and adopts the correct conformation for complexation in solution. The coordination chemistry of related ligands shows that even subtle structural changes can significantly alter the resulting metal complexes. nih.govuci.edu

Coordination Chemistry of 1,2,3 Benzenetriol, 4 2 Pyridinylazo

Ligand Design Principles and Coordination Modes

The design of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- as a ligand is predicated on fundamental principles of coordination chemistry, which involve the interaction of metal ions with molecules possessing lone pairs of electrons. The specific arrangement of functional groups within this molecule dictates its coordination behavior.

1,2,3-Benzenetriol, 4-(2-pyridinylazo)- possesses several potential donor atoms that can coordinate with a metal ion. These are:

The Pyridinyl Nitrogen Atom: The nitrogen atom in the pyridine (B92270) ring has a lone pair of electrons and is a common coordination site for metal ions.

The Azo Group Nitrogen Atoms: The azo group (–N=N–) contains two nitrogen atoms, each with a lone pair of electrons. One or both of these nitrogen atoms can participate in coordination.

The Hydroxyl Oxygen Atoms: The three hydroxyl (–OH) groups on the benzenetriol ring are potential coordination sites. Deprotonation of these groups enhances their coordinating ability.

The coordination of metal ions to similar pyridylazo dyes, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR), typically involves the pyridinyl nitrogen, the azo nitrogen atom further from the pyridine ring, and one of the hydroxyl oxygen atoms chem-soc.sisemanticscholar.org. This creates a tridentate coordination environment.

Chelation, the formation of a ring structure between a ligand and a central metal ion, is a key feature of the coordination of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-. The arrangement of its donor atoms allows for the formation of stable five- or six-membered chelate rings, which is thermodynamically favorable.

The most common chelation mode for pyridylazo dyes involves the formation of two chelate rings with a metal ion. For 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, this would typically involve:

A five-membered chelate ring formed by coordination of the metal ion to the pyridinyl nitrogen and one of the azo nitrogen atoms.

A six-membered chelate ring formed by coordination of the metal ion to the same azo nitrogen atom and the oxygen atom of the ortho-hydroxyl group.

This tridentate chelation results in a stable complex due to the chelate effect, which is the enhanced stability of a complex containing chelate rings compared to a complex with monodentate ligands of similar donor strength slideshare.netunm.edu.

Substituents on the ligand can significantly influence its coordination behavior. In the case of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, the presence of three hydroxyl groups on the benzene (B151609) ring, compared to the two in the well-studied 4-(2-pyridylazo)resorcinol (PAR), can affect its properties in several ways:

Acidity: The additional hydroxyl group can alter the pKa values of the ligand, influencing the pH range over which complexation occurs.

Solubility: The increased number of polar hydroxyl groups may enhance the water solubility of the ligand and its metal complexes.

Electronic Effects: The electron-donating nature of the hydroxyl groups can influence the electron density on the azo and pyridinyl nitrogen atoms, potentially affecting the stability of the metal complexes.

Steric Effects: While the third hydroxyl group is not in a position to directly participate in the primary chelation, its presence could introduce steric hindrance that might affect the geometry of the resulting complex.

Metal Ion Complexation Studies with 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-

The study of metal ion complexation with 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- involves determining the stoichiometry of the resulting complexes and their thermodynamic stability.

The stoichiometry of metal complexes refers to the ratio of metal ions to ligands in the complex. For pyridylazo dyes, the stoichiometry is often dependent on the metal ion and the reaction conditions, such as pH and the concentration of reactants. Common stoichiometries observed for related ligands are 1:1 (metal:ligand) and 1:2 (metal:ligand) chem-soc.siresearchgate.net. It is expected that 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- would form complexes with similar stoichiometries. For instance, with divalent metal ions (M²⁺), the formation of both [M(L)] and [M(L)₂]²⁻ complexes is plausible, where L represents the deprotonated ligand.

Expected Stoichiometries of Metal Complexes with 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- (L)
Metal IonExpected Stoichiometry (M:L)Potential Complex Formula
Cu²⁺1:1, 1:2[Cu(L)], [Cu(L)₂]²⁻
Ni²⁺1:1, 1:2[Ni(L)], [Ni(L)₂]²⁻
Zn²⁺1:1, 1:2[Zn(L)], [Zn(L)₂]²⁻
Co²⁺1:1, 1:2[Co(L)], [Co(L)₂]²⁻
Fe³⁺1:1, 1:2[Fe(L)]⁺, [Fe(L)₂]⁻

The stability of these complexes is influenced by factors such as the nature of the metal ion (e.g., charge and ionic radius) and the pH of the solution. The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, is generally followed.

Illustrative Logarithmic Formation Constants (log β) for Metal Complexes with a Pyridylazo Ligand Analogous to 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-
Metal Ionlog β₁ (ML)log β₂ (ML₂)
Cu²⁺15.526.0
Ni²⁺13.825.1
Zn²⁺12.322.8
Co²⁺12.023.5
Fe³⁺16.2-
Note: These are representative values based on similar ligands and are for illustrative purposes.

Kinetic Aspects of Complexation Reactions

The study of the kinetics of complex formation provides crucial insights into the reaction mechanisms and the factors influencing the rate of complexation. While specific kinetic data for 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- are not extensively documented, valuable inferences can be drawn from studies on the closely related and structurally similar ligand, 4-(2-pyridylazo)resorcinol (PAR).

Research on the kinetics of PAR with various divalent metal ions, such as Zn²⁺ and Cu²⁺, has been conducted using techniques like the stopped-flow method. researchgate.netscielo.br These studies reveal that the complexation reactions are generally fast. The proposed mechanism often involves a rapid initial interaction between the metal ion and the ligand, followed by one or more subsequent steps to form the final, stable complex. The rate-determining step can vary depending on the specific metal ion and reaction conditions.

Rate = k₁[HL⁻][M²⁺]

Where:

k₁ is the second-order rate constant

[HL⁻] is the concentration of the monoprotonated ligand

[M²⁺] is the concentration of the metal ion

The rate constants for the formation of the PAR complexes with Cu²⁺ were found to be significantly higher than those for Zn²⁺, indicating a faster reaction with copper. researchgate.net The rate constant for the formation of the Cu²⁺-PAR complex was determined to be 1.66 x 10⁴ L mol⁻¹ s⁻¹. researchgate.net This difference in reaction rates can be attributed to the intrinsic properties of the metal ions, such as their ionic radius and the lability of their coordinated water molecules.

It is important to note that while this information provides a valuable framework, the additional hydroxyl group in 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- compared to PAR could influence the acidity of the ligand and its conformational dynamics, potentially leading to different kinetic behavior. Further experimental studies are necessary to elucidate the precise kinetics of complexation for this specific ligand.

Specific Metal Ion Interactions

The interaction of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- with different classes of metal ions is dictated by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory, the ionic radius of the metal, and its preferred coordination geometry.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with ligands like 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-. libretexts.org The nitrogen atom of the pyridine ring and the azo group, along with the oxygen atoms from the deprotonated hydroxyl groups, act as donor atoms, forming chelate rings with the metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting complexes. scispace.com

The stoichiometry of these complexes is typically 1:1 or 1:2 (metal:ligand), depending on the coordination number of the metal ion and the charge of the ligand. nih.gov For many divalent transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II), octahedral or distorted octahedral geometries are common, often with a 1:2 metal-to-ligand ratio. mdpi.com

The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the decrease in ionic radii across the period and the ligand field stabilization energies.

Metal Ionlog β₁ (ML)log β₂ (ML₂)
Cu²⁺14.823.9
Zn²⁺10.517.1

Data sourced from studies on 4-(2-pyridylazo)resorcinol (PAR) as a proxy. researchgate.net

These high stability constants suggest that 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is also an effective chelator for transition metals.

The coordination chemistry of lanthanides and actinides with 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is expected to differ from that of transition metals due to the unique characteristics of the f-block elements. Lanthanides and actinides are hard acids and therefore show a strong preference for hard donor atoms like oxygen over softer nitrogen donors. osti.gov Consequently, the primary coordination sites for these ions would be the oxygen atoms of the hydroxyl groups.

Lanthanides typically exhibit high coordination numbers (commonly 8 or 9) and their bonding is predominantly ionic in nature. The complexes formed are often labile. Actinides, particularly the early actinides, can exhibit a higher degree of covalency in their bonding compared to lanthanides, which is attributed to the greater spatial extent and energetic accessibility of their 5f and 6d orbitals. rsc.orgmdpi.com

The complexation of lanthanides and actinides with multidentate ligands is often driven by a large positive entropy change, resulting from the release of a significant number of water molecules from the highly hydrated metal ions upon chelation.

While specific studies on the complexation of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- with lanthanides and actinides are limited, the presence of multiple oxygen donor atoms in the pyrogallol (B1678534) moiety suggests that it would be an effective chelating agent for these elements. The stability of these complexes is expected to increase with increasing atomic number across the lanthanide series, a phenomenon known as the "lanthanide contraction."

Main group metal ions, such as those from the alkali metals (Group 1), alkaline earth metals (Group 2), and post-transition metals (e.g., Al³⁺, Pb²⁺), also interact with chelating agents like 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-. The nature and strength of these interactions are largely governed by electrostatic forces.

Alkali and alkaline earth metals, being hard Lewis acids, will primarily coordinate with the hard oxygen donor atoms of the ligand. However, due to their lower charge densities and preference for ionic bonding, the stability of their complexes is generally lower than that of transition metals or lanthanides.

Advanced Spectroscopic and Structural Characterization of 1,2,3 Benzenetriol, 4 2 Pyridinylazo Metal Complexes

Electronic Absorption Spectroscopy of Metal-1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Complexes

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for studying the formation and electronic properties of metal-PAP complexes. The complexation process is typically accompanied by a significant bathochromic (red) shift of the main absorption band of the ligand and the appearance of new, intense bands in the visible region, signifying the formation of a new chemical entity.

The intense colors of metal-PAP complexes are primarily due to electronic transitions known as charge-transfer (CT) transitions. wikipedia.org These transitions are significantly more intense (with molar absorptivities often exceeding 10,000 L mol⁻¹ cm⁻¹) than the weaker d-d transitions observed in many transition metal complexes. wikipedia.org CT bands arise from the movement of electron density between molecular orbitals that are predominantly ligand-based and those that are predominantly metal-based. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In PAP complexes, the pyrogallol (B1678534) and azo moieties are electron-rich. Therefore, upon absorption of light, an electron can be promoted from a high-energy orbital primarily located on the PAP ligand to a lower-energy, empty or partially filled d-orbital of the metal center. libretexts.org This process, termed LMCT, results in the formal reduction of the metal and is responsible for the strong absorption bands observed for PAP complexes with metals in high oxidation states or with vacant d-orbitals. The deep coloration of permanganate, for instance, arises from a similar LMCT transition from oxygen-based orbitals to empty manganese orbitals. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): Conversely, if the metal ion is in a low oxidation state (electron-rich) and the ligand has low-lying empty orbitals (π* orbitals in the azo and pyridyl groups), a transition can occur from a filled metal d-orbital to an empty π* orbital of the PAP ligand. wikipedia.orglibretexts.org This MLCT transition results in the formal oxidation of the metal. MLCT is common for complexes with π-acceptor ligands and metals like Ru(II), Fe(II), or Cu(I). libretexts.org

The specific energy (and thus, the wavelength) of these CT bands is sensitive to the nature of the metal ion, its oxidation state, and the solvent environment, providing a detailed fingerprint of the electronic structure of the complex.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter derived from UV-Vis spectroscopy. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the species, and the molar absorptivity is the constant of proportionality. For analytical applications, a high molar absorptivity is desirable as it signifies high sensitivity.

Metal complexes of PAP and related azo dyes, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR), are known for their exceptionally high molar absorptivities. nih.govresearchgate.net This makes them highly sensitive reagents for the spectrophotometric determination of trace amounts of metal ions. The values of ε for these complexes often fall in the range of 30,000 to 80,000 L mol⁻¹ cm⁻¹, allowing for detection at parts-per-million (ppm) or even lower concentrations. researchgate.net For example, the Zn(II)-PAR complex exhibits an effective molar absorptivity of 71,500 M⁻¹ cm⁻¹ at 492 nm, highlighting the remarkable sensitivity of this class of ligands. nih.gov

Table 1: Spectroscopic Data for Selected Metal-PAP Complexes

Metal Ion Wavelength of Maximum Absorption (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Vanadium(V) 560 3.6 x 10⁴
Niobium(V) 540 3.5 x 10⁴
Cobalt(II) 530 5.8 x 10⁴
Nickel(II) 525 4.9 x 10⁴
Copper(II) 535 4.2 x 10⁴

Note: Data presented is representative for this class of compounds and can vary with experimental conditions such as pH and solvent.

Vibrational Spectroscopy (FTIR, Raman) for Coordination Environment Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides direct information about the bonding within a molecule by probing its vibrational modes. nih.gov When the PAP ligand coordinates to a metal ion, the vibrational frequencies of the functional groups involved in the coordination are altered, allowing for the identification of the donor atoms. nih.govias.ac.in PAP is expected to act as a terdentate ligand, coordinating through the pyridyl nitrogen, one of the azo nitrogen atoms, and a deprotonated hydroxyl oxygen from the pyrogallol ring. researchgate.net

Key vibrational bands that provide evidence for the coordination mode include:

O-H Stretching: The broad ν(O-H) band of the free ligand's hydroxyl groups, typically found around 3400 cm⁻¹, disappears or diminishes upon complexation, indicating the deprotonation of at least one hydroxyl group for coordination.

Azo Group Stretching: The ν(N=N) stretching vibration, observed in the 1400-1450 cm⁻¹ region in the free ligand, typically shifts to a lower frequency upon complexation. This shift is due to the donation of electron density from the azo group to the metal, weakening the N=N bond.

Pyridine (B92270) Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, found in the 1450-1600 cm⁻¹ range, are perturbed upon coordination of the pyridyl nitrogen atom to the metal center. researchgate.net

C-O Stretching: The phenolic ν(C-O) stretching frequency, often observed around 1200-1300 cm⁻¹, shifts to a higher frequency upon deprotonation and coordination to the metal, indicative of an increase in the C-O bond order.

New Low-Frequency Bands: The formation of new coordinate bonds results in the appearance of new vibrational modes at lower frequencies (typically below 600 cm⁻¹), corresponding to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations.

Table 2: Representative FTIR Frequencies (cm⁻¹) for PAP and its Metal Complexes

Vibration Mode Free Ligand (PAP) Metal-PAP Complex Interpretation
ν(O-H) ~3400 (broad) Diminished or Absent Deprotonation of hydroxyl group for coordination
ν(C=N) pyridine ~1590 ~1605 (shift) Coordination of pyridyl nitrogen
ν(N=N) azo ~1440 ~1415 (shift) Coordination of azo nitrogen
ν(C-O) phenol (B47542) ~1280 ~1310 (shift) Coordination of phenolate (B1203915) oxygen

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. For metal-PAP complexes, NMR can be used to confirm the coordination sites, provided the metal ion is diamagnetic (e.g., Zn(II), Cd(II), Ga(III), Al(III)). nih.gov Paramagnetic metal ions cause extensive broadening of NMR signals, making interpretation difficult or impossible. nih.gov

In the ¹H NMR spectrum of a diamagnetic metal-PAP complex, the chemical shifts of the protons on the ligand are altered compared to the free ligand.

Proton Deshielding: Protons located near the coordination sites, such as those on the pyridine ring and the adjacent positions on the pyrogallol ring, typically experience a downfield shift (to higher ppm values). This deshielding effect is caused by the withdrawal of electron density from the ligand towards the cationic metal center.

Disappearance of Labile Protons: The signal corresponding to the acidic hydroxyl protons of the pyrogallol ring will disappear upon deprotonation and complexation.

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum will show shifts in the resonances of the carbon atoms, particularly those directly bonded to the donor atoms (pyridyl carbons, carbons of the C-O bond), providing complementary information about the coordination environment.

By mapping these chemical shift perturbations, the precise mode of ligand binding in solution can be confirmed.

Mass Spectrometry Techniques for Complex Ion Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Soft ionization techniques, especially Electrospray Ionization (ESI-MS), are particularly well-suited for the characterization of coordination complexes, as they can transfer intact complex ions from solution to the gas phase with minimal fragmentation. rsc.orgmdpi.com

ESI-MS analysis of metal-PAP complexes can provide several key pieces of information:

Confirmation of Stoichiometry: The molecular ion peak in the mass spectrum directly corresponds to the mass of the complex ion. This allows for the unambiguous determination of the metal-to-ligand ratio (e.g., 1:1, 1:2) and confirms the proposed molecular formula. nih.gov For example, a 1:2 complex between a divalent metal M²⁺ and the deprotonated ligand (PAP⁻) would be observed as an ion peak for [M(PAP)₂] or [M(PAP)(H-PAP)]⁺.

Isotopic Pattern Analysis: The observed isotopic distribution pattern of the molecular ion peak can be compared with the theoretical pattern based on the natural abundances of the isotopes of all atoms in the complex. A close match provides definitive confirmation of the elemental composition.

Fragmentation Studies: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected parent ion. rsc.org The resulting fragment ions provide valuable structural information, revealing the connectivity and relative bond strengths within the complex.

X-ray Diffraction Studies of Crystalline Metal-1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Complexes

While spectroscopic methods provide invaluable information about coordination, X-ray diffraction (XRD) on single crystals provides the most definitive and detailed three-dimensional structural characterization. dntb.gov.ua A successful single-crystal XRD analysis of a metal-PAP complex can precisely determine:

Coordination Geometry: The arrangement of the donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar) is unequivocally established.

Bond Lengths and Angles: Precise measurements of the distances between the metal and the coordinated atoms (M-N, M-O) and the angles between these bonds provide fundamental insight into the nature and strength of the coordination interactions.

Ligand Conformation: The planarity and torsion angles within the coordinated PAP ligand can be determined.

Supramolecular Structure: The analysis reveals how the individual complex molecules are arranged in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding and π-π stacking.

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be utilized. nih.govresearchgate.net While PXRD does not provide the detailed atomic coordinates of a single-crystal study, it is highly effective for confirming the formation of a new crystalline phase, assessing sample purity, and determining the unit cell parameters of the crystalline complex. researchgate.net

Luminescence Properties of Metal-1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Complexes

The study of the luminescence properties of metal complexes is a significant area of research, offering insights into their electronic structures and potential applications in fields such as sensing, imaging, and optoelectronics. While extensive research exists on the luminescence of various transition metal complexes, detailed investigations into the specific luminescence characteristics of metal complexes involving the ligand 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, also known as 4-(2-pyridinylazo)pyrogallol, are not extensively documented in publicly available scientific literature.

The ligand itself, possessing both an azo group and a pyridyl moiety, suggests the potential for forming luminescent complexes. The photophysical properties of such complexes would be influenced by a variety of factors including the nature of the metal ion, the coordination geometry, and the surrounding environment. In analogous metal complexes with ligands containing pyridyl-azo structures, luminescence often arises from ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) transitions.

For instance, studies on metal complexes with other pyridyl-azo derivatives or similar chromophoric ligands have shown that coordination to a metal ion can significantly alter the luminescence behavior of the free ligand. This can manifest as either an enhancement ("chelation-enhanced fluorescence") or a quenching of the emission. The specific outcome depends on factors such as the rigidity of the resulting complex, the spin-orbit coupling introduced by the metal ion, and the availability of non-radiative decay pathways.

In the absence of specific experimental data for 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- complexes, a general discussion based on related compounds can provide a hypothetical framework. For example, d10 metal ions like Zn(II) and Cd(II) are known to form fluorescent complexes with organic ligands, where the emission is typically ligand-based. In contrast, transition metals with partially filled d-orbitals, such as Ru(II), Ir(III), and Re(I), can form complexes with rich photophysical properties, often exhibiting phosphorescence from triplet excited states.

A comprehensive understanding of the luminescence properties of Metal-1,2,3-Benzenetriol, 4-(2-pyridinylazo)- complexes would necessitate detailed photophysical studies. Such research would involve the synthesis and characterization of a series of complexes with different metal ions, followed by the measurement of their absorption and emission spectra, luminescence quantum yields, and excited-state lifetimes. These experimental data would be crucial for elucidating the nature of the excited states and the factors governing the radiative and non-radiative decay processes in these specific systems.

Electrochemical Behavior of 1,2,3 Benzenetriol, 4 2 Pyridinylazo and Its Metal Complexes

Redox Chemistry of the Free 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Ligand

The electrochemical behavior of the free 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- ligand is characterized by an irreversible oxidation process. nih.gov Studies employing cyclic voltammetry have shown that the oxidation of Pyrogallol (B1678534) Red is pH-dependent. nih.gov The process is initiated by the formation of a phenoxy radical, which is followed by a second charge transfer reaction that generates an ortho-quinone derivative. nih.gov This irreversible, two-step oxidation is a common feature for compounds containing phenolic fragments and has been observed during the electropolymerization of Pyrogallol Red. mdpi.com

Electrochemistry of Metal-1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Complexes

The complexation of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- with metal ions significantly alters the electrochemical response compared to the free ligand. The formation of these complexes is the basis for their application in analytical techniques such as adsorptive stripping voltammetry for the determination of various metal ions, including Indium(III) and Cobalt(II). scielo.org.mxelectrochemsci.org

The electrochemical behavior of the metal-PGR complexes is typically studied by observing the voltammetric peaks corresponding to the reduction or oxidation of the complex adsorbed onto an electrode surface. scielo.org.mxelectrochemsci.org The complexation can shift the redox potentials of both the metal and the ligand, and in some cases, new redox peaks may appear that are characteristic of the complex.

Metal-Centered Redox Processes within Complexes

In many metal-PGR complexes, the electrochemical processes are centered on the metal ion. This is particularly evident in adsorptive stripping voltammetry, where the technique often relies on the reduction of the metal ion within the adsorbed complex. For example, in the determination of Cobalt(II) using Pyrogallol Red, the Co-PGR complex is reduced at a potential of -1.08 V (vs. Ag/AgCl). electrochemsci.org Similarly, the voltammetric behavior of the Indium(III)-PGR complex involves the reduction of In(III) within the complex. scielo.org.mx

These metal-centered processes are highly dependent on the nature of the metal ion and the coordination environment provided by the Pyrogallol Red ligand. The ligand facilitates the preconcentration of the metal ion onto the electrode surface, thereby enhancing the sensitivity of the measurement. scielo.org.mxelectrochemsci.org The stability and redox potential of the complex are influenced by factors such as pH and the composition of the supporting electrolyte. scielo.org.mx

Ligand-Centered Redox Processes within Complexes

While metal-centered redox processes are common, the Pyrogallol Red ligand itself can also undergo redox reactions within the metal complex. The ligand's own redox activity, stemming from the benzenetriol and azo functionalities, can be modulated by coordination to a metal ion.

In some systems, the free Pyrogallol Red ligand exhibits a reduction peak, for instance, at approximately -0.97 V, which is attributed to the irreversible reduction of the pseudoquinonic group when adsorbed on a mercury electrode. scielo.org.mxelectrochemsci.org Upon complexation with a metal ion like Cobalt(II), this ligand-based signal can be distinguished from the reduction peak of the metal complex, which appears at a different potential (-1.08 V for Co-PGR). electrochemsci.org The coordination to the metal can stabilize certain oxidation states of the ligand or shift the potential required for its oxidation or reduction. These shifts in the ligand's redox potentials upon complexation can provide insights into the nature of the metal-ligand interaction.

Voltammetric Techniques for Studying Complexation Dynamics

Voltammetric techniques, particularly adsorptive stripping voltammetry (AdSV), are powerful tools for investigating the complexation dynamics between 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- and metal ions. scielo.org.mxelectrochemsci.org These methods allow for the in-situ study of complex formation and the determination of key thermodynamic and kinetic parameters.

In a typical AdSV experiment, the metal-PGR complex is preconcentrated by adsorption onto the working electrode surface at a specific potential. The subsequent voltammetric scan then measures the current response associated with the reduction or oxidation of the adsorbed complex. The magnitude of this current is proportional to the amount of complex on the electrode surface, which in turn depends on the concentration of the metal ion in the solution and the complexation equilibrium. scielo.org.mx

By systematically varying experimental parameters such as ligand concentration, pH, and accumulation time, it is possible to elucidate the stoichiometry and stability of the metal-PGR complex. For instance, studies on the In(III)-PGR system have utilized voltammetric data to determine the stoichiometric ratio of the complex and to calculate its formation constant. scielo.org.mx The influence of these parameters on the peak current and peak potential provides valuable information about the thermodynamics and kinetics of the complexation reaction at the electrode-solution interface.

The following table provides a summary of the electrochemical data for Pyrogallol Red and one of its metal complexes as discussed in the text.

Compound/ComplexTechniquePotential (V vs. Ag/AgCl)ProcessReference
Free Pyrogallol RedAdSV-0.97Irreversible reduction of pseudoquinonic group electrochemsci.org
Co(II)-Pyrogallol RedAdSV-1.08Reduction of the complex electrochemsci.org

Table of Compounds

Trivial NameSystematic Name
Pyrogallol Red1,2,3-Benzenetriol, 4-(2-pyridinylazo)-
Indium(III)Indium(III) ion
Cobalt(II)Cobalt(II) ion

Theoretical and Computational Investigations of 1,2,3 Benzenetriol, 4 2 Pyridinylazo

Quantum Chemical Calculations on the Electronic Structure of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and electronic properties of molecules like 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-. These methods provide a microscopic view of the electron distribution and energy levels, which govern the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, DFT calculations can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. Such calculations on related azo dyes have shown that the azo linkage (-N=N-) typically adopts a planar trans-conformation, which is the most stable isomer. The planarity of the molecule can be influenced by the steric hindrance and electronic interactions between the pyridinyl and benzenetriol rings.

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also key outputs of DFT calculations. For similar azo dyes, the HOMO is often localized on the electron-rich phenol (B47542) or aniline (B41778) moiety, while the LUMO is typically centered on the azo group and the electron-accepting part of the molecule. In the case of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, the benzenetriol ring, with its three hydroxyl groups, is expected to be the primary locus of the HOMO, while the pyridinylazo group would significantly contribute to the LUMO. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometric and Electronic Parameters for 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- based on DFT Studies of Analogous Compounds

Parameter Predicted Value/Characteristic
Optimized Geometry Likely planar trans-conformation around the azo bridge.
Bond Length (N=N) Approximately 1.25 Å
Bond Angle (C-N=N) Approximately 113-115°
HOMO Localization Primarily on the 1,2,3-Benzenetriol moiety.
LUMO Localization Distributed across the azo bridge and the pyridinyl ring.

Ab initio calculations, which are based on first principles without empirical parameters, can be used to determine various reactivity descriptors. These descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

For 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, these descriptors can be calculated from the energies of the HOMO and LUMO. Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness is a measure of its resistance to deformation of its electron cloud. The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons. Based on studies of similar phenolic azo dyes, it is anticipated that the presence of multiple hydroxyl groups would influence these descriptors, potentially enhancing the molecule's nucleophilic character.

Table 2: Predicted Reactivity Descriptors for 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-

Reactivity Descriptor Formula Predicted Characteristic
Electronegativity (χ) -(EHOMO + ELUMO)/2 Moderate to high, influenced by the nitrogen and oxygen atoms.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Low to moderate, suggesting moderate reactivity.

Molecular Modeling of Coordination Geometries and Energies of Metal-1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Complexes

The structure of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- makes it an excellent candidate for a chelating ligand. The pyridinyl nitrogen, one of the azo nitrogens, and the hydroxyl groups of the benzenetriol ring can act as donor atoms to coordinate with metal ions. Molecular modeling techniques, often in conjunction with DFT, are employed to predict the coordination geometries and binding energies of the resulting metal complexes. chemrxiv.orgresearchgate.netnih.govmdpi.comnih.gov

These studies typically explore the formation of stable complexes with various transition metals. The coordination number and geometry of the metal center are determined by the nature of the metal ion and the steric and electronic properties of the ligand. For instance, with divalent transition metals like Ni(II), Cu(II), or Zn(II), 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- could potentially form square planar or octahedral complexes. The binding energy calculations help in assessing the stability of these complexes.

Simulation of Spectroscopic Properties of Metal-1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Complexes

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis) of molecules and their metal complexes. researchgate.netyoutube.commdpi.comyoutube.commdpi.com For 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. The free ligand is expected to exhibit absorption bands in the UV-visible region corresponding to π→π* and n→π* transitions within the aromatic rings and the azo group.

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are expected. These changes, known as chromic shifts, can be predicted by TD-DFT. The formation of metal-ligand bonds alters the energy levels of the molecular orbitals, leading to shifts in the absorption bands. New charge-transfer bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), may also appear. The simulated spectra can be compared with experimental data to confirm the formation of the complex and to understand its electronic structure. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) for Analogues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govnih.govrsc.org While specific QSAR models for 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- are not available, the principles of QSAR can be applied to its analogues.

In a typical QSAR study of azo dyes, a set of structurally related compounds is synthesized, and their properties (e.g., toxicity, dyeing efficiency, metal ion sensing ability) are measured. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods are then used to build a mathematical model that correlates the descriptors with the observed activity. Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of new molecules with desired properties. For analogues of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, QSAR could be used to explore how modifications to the pyridinyl or benzenetriol rings affect their properties as, for example, colorants or analytical reagents.

Advanced Analytical Methodologies Utilizing 1,2,3 Benzenetriol, 4 2 Pyridinylazo

Development of Spectrophotometric Methods for Metal Ion Analysis

Spectrophotometry remains a cornerstone of quantitative analysis, and PAR is a prominent reagent in this domain for the determination of numerous metal ions. The formation of a metal-PAR complex results in a significant shift in the visible absorption spectrum, allowing for sensitive and selective quantification.

Optimization of Reaction Conditions for Colorimetric Detection

The efficacy of spectrophotometric methods employing PAR is critically dependent on the careful optimization of several key reaction parameters to ensure maximum color development, stability, and sensitivity. The most influential factor is the pH of the solution, as it governs the deprotonation of the hydroxyl groups of PAR and the hydrolysis of the metal ions, thereby affecting complex formation. imedpub.com For instance, the determination of lead (Pb²⁺) with PAR shows optimal complex formation in a pH range of 4 to 12, with decreased formation at lower pH values due to the protonation of the pyridine (B92270) nitrogen atom in the PAR molecule. nih.gov

The concentration of PAR is another crucial parameter, with an excess of the reagent generally required to ensure complete complexation of the metal ion. nih.gov The stoichiometry of the metal-PAR complexes is a key aspect of these methods, with many divalent metal ions forming 1:2 (metal:PAR) complexes, while others may form 1:1 complexes. researchgate.net The stability of the formed complex is also paramount, and reaction time is optimized to ensure that the complex has formed completely before measurement.

The following table summarizes the optimized conditions for the spectrophotometric determination of various metal ions using PAR.

Metal IonOptimal pHWavelength (λmax, nm)Stoichiometry (Metal:PAR)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Copper (Cu²⁺)~7500-5101:26.6 x 10⁴
Lead (Pb²⁺)4-125201:2-
Zinc (Zn²⁺)~75001:26.6 x 10⁴ nih.gov
Iron (Fe²⁺)4.5 ± 0.57181:2-
Cobalt (Co²⁺)----
Uranium (UO₂²⁺)~8525--

Data compiled from multiple sources. Molar absorptivity values can vary with specific experimental conditions.

Interferences and Selectivity Enhancement Strategies

A significant challenge in the use of a broadly reactive chelating agent like PAR is the potential for interference from other metal ions present in the sample matrix. copernicus.orgnih.gov The non-selective nature of PAR means that it can form complexes with a wide range of metal ions, leading to overlapping absorption spectra and inaccurate quantification of the target analyte. researchgate.net

To overcome this limitation, several strategies are employed to enhance the selectivity of PAR-based spectrophotometric methods. One of the most effective approaches is the use of masking agents. These are auxiliary complexing agents that selectively bind to interfering ions, preventing them from reacting with PAR. Ethylenediaminetetraacetic acid (EDTA) is a commonly used masking agent that can effectively mask a variety of metal ions, thereby improving the selectivity for the target analyte.

Another strategy to enhance selectivity is the precise control of the solution pH. imedpub.com The stability of metal-PAR complexes varies significantly with pH, and by adjusting the pH to a value where the target metal-PAR complex is highly stable while the complexes of interfering ions are not, a degree of selectivity can be achieved. For instance, under strongly acidic conditions, an optical sensor based on immobilized PAR shows a color change only for Cu²⁺, demonstrating pH-controlled selectivity. nih.gov

Flow Injection Analysis (FIA) Systems Incorporating 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- as a Reagent

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique that involves the injection of a discrete sample volume into a continuously flowing carrier stream. wikipedia.org The integration of PAR as a colorimetric reagent into FIA systems has led to the development of rapid, sensitive, and high-throughput methods for the determination of metal ions. nih.gov

Design and Performance Characteristics of FIA Manifolds

A typical FIA manifold for the spectrophotometric determination of metal ions using PAR consists of a peristaltic pump to propel the carrier and reagent solutions, an injection valve for the precise introduction of the sample, a reaction coil to facilitate mixing and complex formation, and a flow-through spectrophotometric detector. imedpub.commdpi.com The carrier stream often contains a buffer solution to maintain the optimal pH for the complexation reaction. The PAR reagent is either introduced into the carrier stream or merged with the sample zone downstream of the injection valve.

The performance of a PAR-based FIA system is influenced by several design parameters. The flow rate of the carrier and reagent streams, the length and diameter of the reaction coil, and the injected sample volume all affect the dispersion of the sample zone and the residence time in the reaction coil, thereby influencing the sensitivity and sampling frequency. For example, a single flow injection analyzer used to study the kinetics of metal-PAR complex formation utilized a peristaltic pump, a 20 μL injection port, and a reaction coil leading to a UV-Vis flow detector set at 525 nm. imedpub.com In another example, a system for the speciation of iron(II) and iron(III) employed parallel manifolds with simultaneous sample injection, achieving a sample throughput of up to 120 injections per hour with 20 µl injection volumes for each manifold. rsc.org

The following table outlines typical performance characteristics of FIA systems utilizing PAR for metal ion analysis.

AnalyteSample Throughput (samples/hr)Sample Volume (µL)Detection LimitReference
Iron (II)/(III)120200.5 ppm rsc.org
Hesperidin--1.09 µg/mL analchemres.org
Promazine62-80-- nih.gov

Performance characteristics are highly dependent on the specific FIA manifold design and optimized parameters.

Automation and High-Throughput Analytical Applications

A key advantage of FIA is its amenability to automation, which is crucial for high-throughput screening and routine analysis. wikipedia.org By coupling an autosampler to the FIA system, a large number of samples can be processed rapidly and with high precision. This has significant applications in environmental monitoring, industrial process control, and clinical analysis where large sample loads are common.

Integration of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- in Chemical Sensors

The development of chemical sensors for the rapid and on-site detection of metal ions is a field of growing importance. PAR, with its excellent chromogenic properties, has been successfully integrated into various sensor platforms, particularly optical sensors, for the detection of heavy metal ions. acs.org

These sensors typically rely on the immobilization of PAR onto a solid support, such as a polymer membrane, functionalized silica, or microgels. nih.govnih.gov The interaction of the immobilized PAR with target metal ions in a sample leads to a distinct color change on the sensor surface, which can be visually observed or quantified using a simple optical reader. This approach offers a portable and user-friendly alternative to traditional laboratory-based analysis.

A novel optical sensor for heavy metal ion detection was developed by immobilizing PAR on functionalized hexagonal mesoporous silica. nih.gov This sensor exhibited a color change from yellow to orange or purple in the presence of various metal ions in alkaline solutions. nih.gov Another approach involves the functionalization of thermosensitive ionic microgels with PAR, which allows for the optical detection of heavy metal ions at nanomolar levels. nih.gov These microgel-based sensors show characteristic color changes in the presence of different metal ions, which can be distinguished by the naked eye. nih.gov Furthermore, the electrochemical behavior of the Cu(II)-PAR complex has been investigated, suggesting the potential for the development of electrochemical sensors based on this complex. electrochemsci.org

The performance of these PAR-based chemical sensors is summarized in the table below.

Sensor TypeTarget Analyte(s)Detection PrincipleDetection LimitReference
Optical Sensor (Immobilized on HMS)Cu²⁺, Fe³⁺, Cd²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Co²⁺, Hg²⁺Colorimetric40 ppb for Cu²⁺ (by naked eye) nih.gov
Optical Sensor (Functionalized Microgels)Cu²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Ni²⁺Colorimetric12 nM for Cu²⁺ (at pH 7) nih.gov
Surface Plasmon Resonance (SPR) SensorCo²⁺Change in Refractive Index< 1 ppm myu-group.co.jp
Electrochemical SensorCu²⁺Electrochemical- electrochemsci.org

HMS: Hexagonal Mesoporous Silica

The integration of PAR into chemical sensors represents a significant advancement in the field of analytical chemistry, enabling the development of portable, sensitive, and selective tools for the rapid monitoring of metal ion contamination in various environmental and biological samples.

Design of Optical Sensors for Metal Ion Detection

Optical sensors utilizing 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- are designed based on the principle of colorimetric or spectrophotometric changes that occur upon the formation of a complex between the compound and a target metal ion. The three adjacent hydroxyl groups of the pyrogallol (B1678534) moiety, combined with the nitrogen atoms of the azo and pyridinyl groups, create a potent chelating site for metal ions.

The design of these sensors typically involves the immobilization of the 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- ligand onto a solid support. This can be achieved through physical adsorption or covalent bonding to materials such as silica gel, polymers, or nanoparticles. Immobilization offers several advantages, including reusability of the sensor, prevention of reagent leaching into the sample solution, and the potential for incorporation into flow-injection analysis systems or portable sensing devices.

Upon interaction with specific metal ions, the electronic properties of the dye molecule are altered, leading to a shift in its maximum absorption wavelength (λmax). This results in a visible color change, which can be detected by the naked eye for qualitative screening or quantified using a spectrophotometer for precise measurements. The design of these optical sensors often involves optimizing parameters such as pH, reaction time, and the concentration of the immobilized ligand to achieve the best performance for a specific metal ion.

Electrochemical Sensors Based on 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- Modified Electrodes

Electrochemical sensors offer an alternative and often more sensitive approach for the detection of metal ions. In this context, 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- can be used to modify the surface of various electrodes, such as glassy carbon, carbon paste, or gold electrodes. The modification can be accomplished through techniques like electropolymerization, drop-casting, or self-assembly.

The principle of detection relies on the electrochemical behavior of the metal-ligand complex formed at the electrode surface. The 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- ligand can preconcentrate target metal ions onto the electrode surface, enhancing the detection signal. The subsequent electrochemical measurement, often using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV), provides a signal that is proportional to the concentration of the metal ion.

The design of these electrochemical sensors focuses on creating a stable and reproducible modified electrode with high affinity for the target metal ion. The composition of the electrode, the modification procedure, and the electrochemical measurement parameters are all crucial factors that are optimized to enhance the sensor's performance.

Sensor Selectivity, Sensitivity, and Response Time Studies

The performance of any analytical sensor is characterized by its selectivity, sensitivity, and response time. For sensors based on 1,2,3-Benzenetriol, 4-(2-pyridinylazo)-, these parameters are critical for their practical application.

Selectivity refers to the ability of the sensor to detect the target metal ion in the presence of other potentially interfering ions. Studies on the selectivity of pyrogallol-based azo dyes have shown that the coordination environment created by the ligand can impart a degree of selectivity for certain metal ions over others. This is often investigated by testing the sensor's response to a range of different metal ions at the same concentration.

Sensitivity is a measure of how well the sensor can detect small concentrations of the target analyte. For optical sensors, this is related to the molar absorptivity of the metal-ligand complex. For electrochemical sensors, it is determined by the slope of the calibration curve (current vs. concentration). High sensitivity is crucial for the detection of trace levels of metal ions in environmental and biological samples.

Response Time is the time it takes for the sensor to reach a stable signal after being exposed to the sample. A short response time is highly desirable for rapid analysis. For optical sensors, this is the time required for the complexation reaction to reach equilibrium. For electrochemical sensors, it includes the time for preconcentration and the electrochemical measurement itself.

While specific data for 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is limited in publicly available literature, the data presented in the table below for a closely related pyrogallol-based azo dye, 4-(6-bromo-2-benzothiazolylazo) pyrogallol, in its analytical application for Cu(II) detection, provides an illustrative example of the type of performance characteristics that are evaluated.

Table 1: Analytical Parameters for Cu(II) Detection using an Exemplary Pyrogallol-Based Azo Dye

Parameter Value
λmax of Ligand 460 nm
λmax of Cu(II) Complex 550 nm
Optimal pH 5.0
Molar Ratio (Metal:Ligand) 1:2
Molar Absorptivity 2.8 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.0022 µg cm⁻²
Limit of Detection (LOD) 0.04 ppm

This data is for illustrative purposes and is based on a related compound, 4-(6-bromo-2-benzothiazolylazo) pyrogallol.

Future Research Directions and Emerging Applications of 1,2,3 Benzenetriol, 4 2 Pyridinylazo Chemistry

Exploration of Novel Coordination Architectures

The molecular structure of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- features multiple potential coordination sites: the three hydroxyl groups of the pyrogallol (B1678534) ring and the nitrogen atoms of the pyridinyl and azo groups. This multi-dentate character makes it an excellent candidate for the construction of novel coordination polymers and supramolecular structures.

Future research will likely focus on systematically reacting this ligand with a wide range of metal ions, including transition metals, lanthanides, and main group metals. nih.gov The goal will be to synthesize and characterize new metal-organic frameworks (MOFs) and coordination polymers with unique topologies and functionalities. nih.govrsc.org The pyrogallol moiety, particularly when deprotonated, offers strong binding sites for metal ions, a property well-utilized in the formation of pyrogallol nmppdb.com.ngarene-based nanocapsules. nih.gov The pyridinylazo group, a classic bidentate chelator, can introduce specific geometric constraints and electronic properties into the resulting structures.

The combination of these groups could lead to architectures with interesting magnetic, luminescent, or catalytic properties. nih.gov For example, incorporating paramagnetic metal centers could yield materials with novel magnetic behaviors. Similarly, the inherent fluorescence of the ligand might be modulated by coordination to metal ions, leading to the development of luminescent sensors.

Table 1: Potential Metal Ion Coordination with 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- This table is illustrative and based on the known coordination chemistry of pyrogallol and pyridinylazo ligands.

Metal Ion Potential Coordination Sites Resulting Architecture Type Potential Properties
Cu(II) Azo nitrogens, Pyridyl nitrogen, Phenolic oxygens Discrete complexes, 1D/2D Polymers Catalytic, Electrochemical Sensing
Zn(II) Azo nitrogens, Pyridyl nitrogen 2D/3D Frameworks Luminescence, Fluorescence Sensing
Cd(II) Pyridyl nitrogen, Phenolic oxygens 3D Interpenetrating Frameworks rsc.org Photoluminescence
Fe(III) Phenolic oxygens Metal-Organic Frameworks (MOFs) Magnetic, Redox-active

Integration into Nanomaterials and Advanced Functional Systems

The unique electronic and surface-binding properties of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- make it a prime candidate for the functionalization of nanomaterials, leading to advanced hybrid systems. rsc.org The pyrogallol group is known for its ability to strongly adhere to and reduce metal oxide surfaces, making it an effective capping and stabilizing agent for nanoparticles.

Future work could involve the synthesis of gold, silver, or iron oxide nanoparticles functionalized with this compound. Such hybrid materials could exhibit a combination of properties arising from both the nanoparticle core and the organic ligand shell. For instance, the plasmonic properties of gold nanoparticles could be coupled with the chromophoric nature of the pyridinylazo dye. nih.gov The binding of an analyte to the ligand on the nanoparticle surface could induce a change in the localized surface plasmon resonance (LSPR), forming the basis of a highly sensitive colorimetric sensor.

Furthermore, the integration of these functional dyes into conductive polymers or graphene-based materials could pave the way for new electronic and optoelectronic devices. mdpi.com The compound could act as a semiconductor, emitter, or photosensitizer in applications such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). mdpi.com

Table 2: Potential Applications in Functional Nanomaterial Systems

Nanomaterial Base Method of Integration Functional System Emerging Application
Gold Nanoparticles (AuNPs) Surface adsorption via pyrogallol moiety LSPR Sensor Biomedical diagnostics, Environmental sensing
Iron Oxide Nanoparticles (SPIONs) Surface coating/stabilization MRI Contrast Agent Targeted drug delivery, Medical imaging
Quantum Dots (QDs) Ligand exchange Fluorescent Probe Bio-imaging, Cellular tracking

Potential in Environmental Monitoring Technologies

The development of rapid, selective, and sensitive methods for detecting environmental pollutants is a critical area of research. 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- possesses features that are highly advantageous for creating chemical sensors for environmental monitoring. The pyridinylazo group is a well-established chromophore that changes color upon chelation with metal ions, a principle widely used in analytical chemistry.

This compound could be developed as a colorimetric or fluorometric chemosensor for detecting toxic heavy metal ions such as mercury, lead, cadmium, or copper in water samples. The high affinity and specific coordination geometry for certain metals could be exploited to achieve high selectivity. The pyrogallol moiety, with its redox-active nature, also opens the door to electrochemical detection methods. wikipedia.org The binding of a target analyte could alter the oxidation potential of the compound, which can be measured using techniques like cyclic voltammetry.

Moreover, pyrogallol is known for its high reactivity towards reactive oxygen species (ROS). researchgate.net This property could be harnessed to develop probes for monitoring oxidative stress in environmental systems or for detecting unstable radical species. The reaction with ROS would likely lead to a bleaching of the azo dye, providing a clear optical signal.

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large numbers of compounds. scienceintheclassroom.org The distinct optical properties of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- make it a suitable candidate for use as an indicator or probe in HTS assays. researchgate.net

Future research could focus on designing HTS platforms that utilize this compound to screen for various chemical interactions. For example, an assay could be developed where the compound gives a colorimetric or fluorescent signal in the presence of a specific enzyme or protein. This would allow for the rapid screening of large chemical libraries for potential inhibitors or modulators of that biological target. nih.gov

Another potential application is in the discovery of new catalytic reactions. A screening method could be devised where the compound acts as a colorimetric reporter for the progress of a specific chemical transformation, enabling the rapid evaluation of thousands of potential catalysts. scienceintheclassroom.org The development of such HTS methods would significantly accelerate research in various fields by minimizing the time and resources required for experimentation. cijournal.ru

Q & A

Basic: What spectroscopic methods are critical for structural characterization of 1,2,3-Benzenetriol derivatives, and how are they optimized for purity assessment?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, azo bonds) via characteristic absorption bands. For example, broad O-H stretches near 3200–3500 cm⁻¹ and N=N stretches at ~1400–1600 cm⁻¹ .
  • NMR (¹H/¹³C) : Resolves substitution patterns and electronic environments. Aromatic protons in 1,2,3-Benzenetriol derivatives appear as multiplet signals between δ 6.5–7.5 ppm, while pyridinyl protons show splitting due to coupling .
  • GC-MS : Confirms molecular weight and fragmentation patterns. Derivatization (e.g., silylation) may enhance volatility for non-volatile derivatives .
  • Purity Assessment : Use HPLC with UV/Vis detection (λ = 270–320 nm for phenolic/azo chromophores) and compare retention times against certified standards .

Advanced: How can contradictions in reported antioxidant activities of 1,2,3-Benzenetriol derivatives be systematically addressed?

Methodological Answer:

  • Assay Variability : Compare DPPH, ABTS, and FRAP assays under standardized conditions (pH, temperature, solvent). For example, solvent polarity (e.g., ethanol vs. DMSO) affects radical scavenging efficiency .
  • Structural Confirmation : Verify derivative purity via HPLC and characterize substituent effects (e.g., electron-withdrawing/donating groups on redox potential) using cyclic voltammetry .
  • Data Normalization : Report activities as IC₅₀ (µM) normalized to molar concentration rather than mass/volume to account for molecular weight differences .

Basic: What safety protocols are essential when handling 1,2,3-Benzenetriol derivatives in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • Exposure Management :
    • Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap and water for 15 minutes; monitor for erythema .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How can computational and experimental methods be integrated to study biomolecular interactions of 4-(2-pyridinylazo)-substituted derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., oxidoreductases). Prioritize hydrogen bonds between the azo group and active-site residues (e.g., Arg, Lys) .
  • Spectroscopic Validation :
    • UV-Vis Titration : Monitor absorbance shifts (e.g., λmax ~400–500 nm for azo complexes) to determine binding constants (Kₐ) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for host-guest interactions .
  • In Silico Toxicity : Predict ADMET properties using SwissADME or ProTox-II to prioritize low-risk candidates .

Basic: What synthetic strategies are effective for introducing azo groups into 1,2,3-Benzenetriol?

Methodological Answer:

  • Diazotization-Coupling :
    • Diazotize 2-aminopyridine in HCl/NaNO₂ at 0–5°C.
    • Couple with 1,2,3-Benzenetriol under alkaline conditions (pH 8–9) to form the azo bond .
  • Purification : Recrystallize from ethanol/water (1:3) and confirm azo linkage via FT-IR (N=N stretch at ~1500 cm⁻¹) .
  • Yield Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7); typical yields range 60–75% .

Advanced: How do substituent positions influence the electronic properties of 1,2,3-Benzenetriol derivatives?

Methodological Answer:

  • DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to analyze HOMO-LUMO gaps. Pyridinylazo substituents at the 4-position reduce band gaps by 0.5–1.0 eV compared to unsubstituted analogs, enhancing electron delocalization .
  • Spectroelectrochemistry : Correlate cyclic voltammetry redox potentials (E₁/₂) with substituent Hammett constants (σ). Electron-withdrawing groups (e.g., -NO₂) shift E₁/₂ anodically .
  • Solvatochromism : Study UV-Vis shifts in solvents of varying polarity (e.g., water vs. DMF) to quantify charge-transfer transitions .

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